REACTION_CXSMILES
|
[H+].[B-](F)(F)(F)F.[CH3:7][N:8]1[CH:12]([CH3:13])[CH2:11][CH2:10][C:9]1=[NH:14].[Cl:15][C:16]1[CH:17]=[C:18]([N:22]=[C:23]=[O:24])[CH:19]=[CH:20][CH:21]=1>C1C=CC=CC=1>[Cl:15][C:16]1[CH:17]=[C:18]([NH:22][C:23]([N:14]=[C:9]2[CH2:10][CH2:11][CH:12]([CH3:13])[N:8]2[CH3:7])=[O:24])[CH:19]=[CH:20][CH:21]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Name
|
1,5-dimethyl-2-iminopyrrolidine
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1C)=N
|
Name
|
|
Quantity
|
0.0337 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)N=C1N(C(CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |